NDH-1 inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

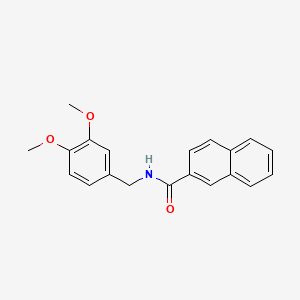

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-23-18-10-7-14(11-19(18)24-2)13-21-20(22)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,21,22) |

InChI Key |

UBQYRPXGIQUWQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NDH-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Disruption of Cellular Respiration

NDH-1, also known as Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration and subsequent ATP production. NDH-1 inhibitors are a diverse class of molecules that disrupt this fundamental process by binding to the enzyme and blocking its activity. This inhibition leads to a cascade of downstream cellular events, making NDH-1 an attractive therapeutic target for a range of diseases, including cancer and metabolic disorders.

The primary mechanism of action of NDH-1 inhibitors is the blockade of electron transfer from NADH to ubiquinone.[1] This interruption halts the flow of electrons through the ETC, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis. The compromised cellular energy state triggers a metabolic shift from oxidative phosphorylation towards glycolysis to meet the cell's energy demands, resulting in increased lactate production.[2] Furthermore, the disruption of the ETC can lead to an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways.

Quantitative Data on NDH-1 Inhibitors

The potency and efficacy of NDH-1 inhibitors are quantified using various parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the dissociation constant (Kd). The following table summarizes these values for a selection of well-characterized NDH-1 inhibitors.

| Inhibitor | Target Species/System | IC50 | Ki | Kd | Pharmacokinetic/Pharmacodynamic (PK/PD) Notes |

| Rotenone | Mammalian mitochondria | ~20-40 nM | - | - | Widely used as a research tool; high toxicity limits therapeutic use. |

| Piericidin A | Mammalian mitochondria | ~3-10 nM | - | - | Potent inhibitor, structurally similar to ubiquinone. |

| Metformin | Human cells | Millimolar range in isolated mitochondria; micromolar range in intact cells | - | - | Widely prescribed anti-diabetic drug; its direct inhibitory effect on Complex I is debated but considered a key part of its mechanism.[3][4] |

| IACS-010759 | Human cancer cells | Low nanomolar range | - | - | Potent and selective inhibitor that has been evaluated in clinical trials for cancer therapy.[1][5] |

| NDH-1 inhibitor-1 (compound 27) | Bovine SMP, Potato SMP, E. coli | pI50: <4, 5.40, 6.15 µM respectively | - | - | A potent inhibitor with varying activity across different species.[6] |

Signaling Pathways Modulated by NDH-1 Inhibition

The metabolic stress induced by NDH-1 inhibition activates several key signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor; a decrease in the ATP/AMP ratio leads to its activation.[3][7] Activated AMPK orchestrates a metabolic switch, promoting catabolic processes that generate ATP while inhibiting anabolic, energy-consuming pathways.[3][7]

Experimental Protocols

NADH Oxidase (Complex I) Activity Assay

This assay measures the enzymatic activity of NDH-1 by monitoring the oxidation of NADH.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and a suitable electron acceptor (e.g., decylubiquinone).

-

Initiation: Add the isolated mitochondria to the reaction mixture to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Inhibitor Addition: To determine the specific activity of Complex I, the assay is performed in the presence and absence of a known Complex I inhibitor, such as rotenone. The rotenone-sensitive rate represents the activity of Complex I.

References

- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular dynamics and structural models of the cyanobacterial NDH-1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology & toxicology involving complex I | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of Inhibiting NADH Dehydrogenase-1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the multifaceted cellular consequences of inhibiting NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. It delves into the resulting bioenergetic crisis, metabolic reprogramming, induction of oxidative stress, and subsequent cell fate decisions. Detailed experimental protocols and structured data tables are provided to facilitate the practical study of these effects.

Introduction: The Pivotal Role of NADH Dehydrogenase-1 (Complex I)

NADH dehydrogenase-1, or Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC).[1][2][3] It plays a critical role in cellular energy metabolism by catalyzing the transfer of electrons from NADH to ubiquinone.[1][2][4] This electron transfer is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space, contributing to the generation of the proton-motive force that drives ATP synthesis via oxidative phosphorylation (OXPHOS).[1][5] Given its central role, the inhibition of Complex I has profound and diverse effects on cellular physiology and is a key mechanism of action for various therapeutic agents, such as the anti-diabetic drug metformin, as well as toxins like rotenone.[6][7][8] Understanding the intricate cellular responses to Complex I inhibition is crucial for drug development, toxicology, and the study of mitochondrial diseases.

Primary Cellular Consequences of Complex I Inhibition

The inhibition of Complex I initiates a cascade of cellular events, primarily stemming from the disruption of the electron transport chain. These effects are interconnected and can vary in magnitude depending on the cell type, the specific inhibitor used, and the duration of exposure.

Impaired Bioenergetics: Decreased ATP Synthesis and Oxygen Consumption

The most immediate consequence of blocking Complex I is the cessation of NADH oxidation and the subsequent reduction in electron flow through the ETC. This directly impairs the pumping of protons across the inner mitochondrial membrane, leading to a significant decrease in the mitochondrial membrane potential (ΔΨm) and a drastic reduction in ATP synthesis through OXPHOS.[6][9] This is experimentally observed as a sharp drop in the Oxygen Consumption Rate (OCR).[9][10] The resulting energy deficit triggers cellular stress responses and forces the cell to rely on alternative energy-producing pathways.

Increased Production of Reactive Oxygen Species (ROS)

Complex I is a major site of reactive oxygen species (ROS) production within the mitochondria.[1][2][5] Inhibition can exacerbate this process. When the forward flow of electrons is blocked, reduced electron carriers, particularly the flavin mononucleotide (FMN) site, can directly react with molecular oxygen to produce superoxide anions (O₂•⁻).[2][4] This superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[4] This burst of mitochondrial ROS can lead to oxidative damage to lipids, proteins, and DNA, and also acts as a critical signal in various cellular pathways, including apoptosis.[8][9]

Metabolic Reprogramming: The Shift to Glycolysis

In response to the severe reduction in ATP production from OXPHOS, cells undergo significant metabolic reprogramming to survive.[6][10] A hallmark of this adaptation is a compensatory upregulation of glycolysis, often referred to as the "Warburg effect" in the context of cancer cells.[11] This is experimentally measured as an increase in the Extracellular Acidification Rate (ECAR), which is largely due to the production and extrusion of lactate.[12][13] Furthermore, the accumulation of NADH due to Complex I blockade can inhibit key enzymes in the TCA cycle, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, further shunting glucose metabolism towards lactate production.[14][15] Cells may also increase their uptake of alternative fuels like glutamine to replenish TCA cycle intermediates and support anabolic processes.[6][10]

Induction of Cell Death: Apoptosis and Necrosis

Prolonged or severe inhibition of Complex I is a potent trigger for programmed cell death, or apoptosis.[8] The increase in mitochondrial ROS and the collapse of the mitochondrial membrane potential are key initiating events.[8][16] These events lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[8][17] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and the systematic dismantling of the cell.[18] Under conditions of severe ATP depletion, cells may be unable to execute the energy-dependent process of apoptosis and instead undergo necrosis, a form of uncontrolled cell death.[11][19]

Quantitative Data on the Effects of Complex I Inhibitors

The following tables summarize quantitative data from studies investigating the effects of various Complex I inhibitors on key cellular parameters.

Table 1: Effects of Complex I Inhibitors on Cellular Bioenergetics

| Inhibitor | Cell Line | Concentration | Change in Basal OCR | Change in ATP Production | Reference |

|---|---|---|---|---|---|

| IACS-010759 | T-ALL Cells | 10 nM | ~80-90% Decrease | Significant Decrease | [9] |

| Rotenone | MDA-MB-231 | 100 nM | Significant Decrease | Reduced Intracellular ATP | [11] |

| Metformin | Prostate Cancer | 5 mM | ~40-50% Decrease | Significant Decrease | [6] |

| CP2 | SH-SY5Y | 1 µM | ~20% Decrease | No significant change |[16] |

Table 2: Effects of Complex I Inhibitors on Metabolism and Cell Viability

| Inhibitor | Cell Line | Concentration | Change in Basal ECAR | Effect on Cell Viability | Reference |

|---|---|---|---|---|---|

| IACS-010759 | T-ALL PDX Cells | 13-60 nM (EC₅₀) | Dose-dependent increase | Drastic reduction (EC₅₀ shown) | [9] |

| Rotenone | HL-60 Cells | 10-100 nM | Not Reported | Induces apoptosis | [8] |

| Metformin | Colon Cancer | 10 mM | Increased Lactate Production | Inhibits cancer cell growth | [6] |

| IACS-010759 | NOTCH1-mutated T-ALL | 0-123 nM | Dose-dependent increase | Induces cell death |[10] |

Key Experimental Protocols

Detailed methodologies for assessing the cellular effects of Complex I inhibition are provided below.

Protocol: Measurement of Mitochondrial Respiration and Glycolysis using an Extracellular Flux Analyzer

This protocol allows for the real-time measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

A. Materials:

-

Extracellular Flux Analyzer (e.g., Seahorse XF)

-

XF Cell Culture Microplates

-

XF Calibrant Solution

-

Assay Media: XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine, pH adjusted to 7.4.[20]

-

Mitochondrial Stress Test Compounds: Oligomycin (ATP synthase inhibitor), FCCP or DNP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).[20]

-

Glycolysis Stress Test Compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG, a hexokinase inhibitor).[20]

B. Procedure:

-

Cell Plating: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in XF Calibrant solution in a non-CO₂ 37°C incubator overnight.

-

Medium Exchange: On the day of the assay, remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.[20]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the prepared stress test compounds (e.g., for a mitochondrial stress test: Port A - Oligomycin, Port B - FCCP, Port C - Rotenone/Antimycin A).

-

Assay Execution: Place the cell culture plate into the analyzer and initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine basal rates before sequentially injecting the compounds and measuring the response.

-

Data Analysis: After the run, normalize the data to cell number. Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Protocol: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a mitochondria-targeted fluorescent probe to detect superoxide.

A. Materials:

-

MitoSOX™ Red reagent or similar mitochondria-targeted superoxide indicator.

-

Live-cell imaging microscope or flow cytometer.

-

Cell culture medium, PBS, and Hoechst 33342 (for nuclear counterstaining).

-

Positive Control: Antimycin A (Complex III inhibitor, potent ROS inducer).

-

Negative Control: N-acetylcysteine (NAC) or Mito-TEMPO (ROS scavengers).

B. Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes (for microscopy) or in suspension/adherent plates (for flow cytometry).

-

Inhibitor Treatment: Treat cells with the Complex I inhibitor of interest for the desired time. Include positive and negative controls in parallel.

-

Probe Loading: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in warm culture medium or buffer. Remove the treatment medium, wash cells once with warm buffer, and incubate with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.

-

Washing and Staining: Wash the cells gently three times with warm buffer to remove excess probe. If desired, counterstain nuclei with Hoechst 33342.

-

Imaging/Analysis: Immediately analyze the cells. For microscopy, capture images using a rhodamine filter set. For flow cytometry, acquire data in the appropriate fluorescence channel (e.g., PE or PerCP).

-

Quantification: Quantify the mean fluorescence intensity from multiple fields of view or from the cell population data. Note: It is crucial to use complementary techniques like HPLC to specifically detect the superoxide-specific product (2-hydroxyethidium) for unequivocal results, as these probes can be nonspecifically oxidized.[21][22]

Protocol: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

A. Materials:

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).

-

Flow cytometer.

-

PBS and 1.5 mL microcentrifuge tubes.

B. Procedure:

-

Cell Treatment: Treat cells in culture with the Complex I inhibitor for the desired duration. Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Cell Harvesting: For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Signaling cascade from Complex I inhibition to apoptosis.

Caption: Metabolic reprogramming following Complex I inhibition.

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

Caption: Workflow for Annexin V & PI apoptosis analysis.

References

- 1. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mitochondrial-complex-i-ros-production-and-redox-signaling-in-hypoxia - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of mitochondrial respiration and glycolysis. [bio-protocol.org]

- 13. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice [mdpi.com]

- 17. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of NDH-1 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NDH-1 inhibitor-1, a potent inhibitor of the NADH-ubiquinone oxidoreductase (Complex I). This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying scientific workflows. This compound, also identified as compound 27 in the foundational study, belongs to a series of synthetic capsaicin analogues designed to probe the ubiquinone catalytic site of NDH-1.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogues were evaluated against NDH-1 from various sources, including bovine heart submitochondrial particles (SMP), potato tuber SMP, and Escherichia coli plasma membranes. The activity is expressed as pI50, the negative logarithm of the concentration required for 50% inhibition.

| Compound ID | Structure | pI50 (Bovine SMP) | pI50 (Potato SMP) | pI50 (E. coli) |

| This compound (27) | (Structure not publicly available) | <4 | 5.40 | 6.15 |

| Capsaicin | (Structure not publicly available) | 4.62 | 4.89 | 4.96 |

| Analogue 1 | (Structure not publicly available) | 4.82 | 5.10 | 5.22 |

| Analogue 2 | (Structure not publicly available) | 4.52 | 4.70 | 4.70 |

| ... | ... | ... | ... | ... |

| Analogue X | (Structure not publicly available) | X.XX | Y.YY | Z.ZZ |

Note: The detailed structures of the analogues and a comprehensive list of their inhibitory activities are found in the primary literature. The data indicates that this compound is a particularly potent inhibitor of E. coli NDH-1. The inhibitory profile varies across species, suggesting structural differences in the ubiquinone binding site of the enzyme.

Mechanism of Action

This compound and its parent series of synthetic capsaicin analogues act as competitive inhibitors with respect to ubiquinone.[1] This suggests that these compounds bind at or near the ubiquinone catalytic site on the NDH-1 complex, thereby blocking the electron transfer from NADH to ubiquinone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Preparation of Submitochondrial Particles (SMP) and Plasma Membranes

-

Bovine Heart Submitochondrial Particles (SMP):

-

Bovine heart mitochondria were isolated and suspended in a buffer containing 0.25 M sucrose and 10 mM Tris-HCl (pH 7.4).

-

The mitochondrial suspension was subjected to sonication to disrupt the mitochondrial membranes.

-

The sonicated suspension was centrifuged to remove unbroken mitochondria and large membrane fragments.

-

The resulting supernatant was then ultracentrifuged to pellet the submitochondrial particles.

-

The SMPs were washed and resuspended in the appropriate buffer for storage and subsequent assays.

-

-

Potato Tuber Submitochondrial Particles (SMP):

-

Mitochondria were isolated from potato tubers.

-

The isolated mitochondria were subjected to osmotic shock and sonication to generate submitochondrial particles.

-

A similar differential centrifugation procedure as for bovine heart SMPs was followed to purify the potato SMPs.

-

-

Escherichia coli Plasma Membranes:

-

E. coli (strain GR 19N) was cultured and harvested.

-

The bacterial cells were subjected to lysis, typically by sonication or French press, to release the cellular contents.

-

The cell lysate was centrifuged to remove whole cells and debris.

-

The supernatant was then ultracentrifuged to pellet the plasma membranes.

-

The membranes were washed and resuspended for use in the inhibition assays.

-

NDH-1 Inhibition Assay

The inhibitory activity of the compounds was determined by measuring the rate of NADH oxidation by the respective enzyme preparations in the presence of an artificial electron acceptor, ubiquinone-1 (Q1).

-

Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) was prepared.

-

Enzyme Preparation: A known concentration of the enzyme preparation (bovine SMP, potato SMP, or E. coli plasma membranes) was added to the reaction buffer.

-

Inhibitor Addition: The test compounds (this compound and its analogues), dissolved in a suitable solvent like DMSO, were added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period to allow for binding.

-

Reaction Initiation: The reaction was initiated by the addition of NADH and the electron acceptor, ubiquinone-1.

-

Measurement: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the control. The pI50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for NDH-1 Inhibition Assay

Caption: Workflow for determining the pI50 of NDH-1 inhibitors.

Signaling Pathway Context: NDH-1 Function

Caption: Inhibition of the electron transport chain at NDH-1.

References

NDH-1 inhibitor-1 target binding site analysis

An In-Depth Technical Guide to the NDH-1 Inhibitor-1 Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial electron transport chain. It plays a central role in cellular energy metabolism by coupling the transfer of electrons from NADH to ubiquinone (Q) with the pumping of protons across the inner mitochondrial membrane. This process is fundamental to establishing the proton-motive force required for ATP synthesis. Due to its critical role, the dysfunction of Complex I is implicated in numerous neuromuscular and degenerative diseases, making it a significant target for therapeutic intervention.

This technical guide provides a detailed analysis of the binding site for inhibitors of NDH-1, focusing on the well-characterized ubiquinone-binding pocket. It synthesizes structural data from cryogenic electron microscopy (cryo-EM), presents quantitative binding data for key inhibitors, and provides detailed experimental protocols for researchers in the field.

Target Binding Site Analysis: The Ubiquinone Channel

Structural studies, particularly high-resolution cryo-EM, have revealed that the primary binding site for a major class of competitive NDH-1 inhibitors is a long, amphipathic channel designed to bind the enzyme's natural substrate, ubiquinone.[1][2] This channel is a crucial feature, connecting the membrane-embedded portion of the enzyme to the catalytic core where electron transfer occurs.

Key Structural Features:

-

Location: The inhibitor and substrate-binding channel is located at the interface between the hydrophilic peripheral arm and the hydrophobic membrane arm of Complex I.[1]

-

Subunit Composition: The channel is primarily formed by the convergence of several core subunits, including NDUFS2 and NDUFS7 in the hydrophilic domain, and ND1 and ND4 in the membrane domain.[3][4]

-

Amphipathic Nature: The channel possesses both hydrophobic regions, which accommodate the long isoprenoid tail of ubiquinone, and distinct hydrophilic pockets. This amphipathic character is critical for both substrate binding and the potent action of certain inhibitors.[1][2]

-

Active Site: Deep within the channel lies the ubiquinone reduction site, in close proximity to the terminal iron-sulfur cluster, N2. It is here that ubiquinone accepts electrons from NADH. Inhibitors function by physically occupying this channel, thereby preventing ubiquinone from reaching the active site.[5][6]

Inhibitor Binding Modes:

Several classic NDH-1 inhibitors target this ubiquinone channel, and their specific binding modes have been elucidated through structural biology.

-

Piericidin A: This inhibitor is a structural analog of ubiquinone. Its pyridine headgroup mimics the quinone ring of the substrate.[5] The 4'-hydroxyl group of piericidin A forms a critical hydrogen bond with a conserved tyrosine residue (Tyr108 in mammals), while the 2'-methoxy group interacts with a nearby histidine (His59 in mammals).[5][6] Structural data supports a cooperative, two-site binding model where two piericidin molecules occupy the channel end-to-end.[6]

-

Rotenone: A widely used isoflavonoid pesticide, rotenone also binds within the Q-channel. Its A-ring occupies a position that overlaps with the ubiquinone headgroup, forming a hydrogen bond with the same essential Tyr108 residue.[5] Molecular dynamics simulations and cryo-EM have shown that rotenone's flexibility is key to its mechanism. It is proposed to enter the channel in a "straight" conformation before adopting a more stable, high-affinity "bent" conformation deep within the binding pocket.[3][7]

-

Acetogenins: These natural products are exceptionally potent inhibitors. Their efficacy stems from a molecular structure that perfectly complements the channel's architecture. They feature a long hydrophobic body that fits the channel's length, punctuated by two hydrophilic groups that are precisely spaced to "lock" into two hydrophilic regions within the channel, resulting in very tight binding.[1][2]

Quantitative Data on NDH-1 Inhibitors

The potency of NDH-1 inhibitors is determined through various biochemical assays that measure the inhibition of NADH oxidation. The data is typically presented as IC50 (half-maximal inhibitory concentration), pI50 (-log(IC50)), Kd (dissociation constant), or Ki (inhibition constant).

| Inhibitor | Enzyme Source | Assay Type | Parameter | Value | Reference |

| Piericidin A1 | Bovine Heart Mitochondria | NADH Oxidase Activity | IC50 | 3.7 nM | [8] |

| Rotenone Derivative (Locked) | Not Specified | Not Specified | Potency vs. Rotenone | 600-fold less potent | [3] |

| 2-decyl-4-quinazolinyl amine (DQA) | Bovine Submitochondrial Particles | Fluorescence Quench Titration | Kd | 17 ± 3 nM | [9] |

| This compound (Cpd 27) | Bovine Submitochondrial Particles | NADH Oxidase Activity | pI50 | < 4.0 | [10][11] |

| This compound (Cpd 27) | Potato Submitochondrial Particles | NADH Oxidase Activity | pI50 | 5.40 | [10][11] |

| This compound (Cpd 27) | E. coli Membranes | NADH Oxidase Activity | pI50 | 6.15 | [10][11] |

Experimental Protocols

Protocol 1: Spectrophotometric NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of compounds against NDH-1 in isolated mitochondrial membranes (submitochondrial particles, SMPs). The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

A. Reagents and Buffers

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, 2 mM KCN (to inhibit Complex IV), 2 µg/mL antimycin A (to inhibit Complex III). Keep on ice.

-

NADH Stock Solution: 10 mM NADH in 10 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice.

-

Ubiquinone-1 (Coenzyme Q1) Stock Solution: 10 mM CoQ1 in 100% ethanol. Store at -20°C.

-

Submitochondrial Particles (SMPs): Prepare from bovine heart or other sources and store at -80°C. Thaw on ice before use and dilute to a working concentration (e.g., 50 µg/mL) in Assay Buffer.

-

Test Inhibitor Stock: Dissolve inhibitor in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).

B. Assay Procedure

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor stock solution in the same solvent to create a range of concentrations for IC50 determination.

-

Set up Assay Plate: Use a 96-well UV-transparent plate.

-

Add Reagents to Wells:

-

To each well, add Assay Buffer to a final volume of 190 µL (adjusting for other additions).

-

Add 2 µL of the desired inhibitor dilution to the test wells. Add 2 µL of solvent only to the control (no inhibitor) wells.

-

Add 10 µL of the diluted SMP suspension (final concentration ~2.5 µg/mL).

-

Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 10 µL of 2 mM CoQ1 solution (final concentration 100 µM).

-

Immediately before reading, add 10 µL of 2 mM NADH solution (final concentration 100 µM) to start the reaction.

-

-

Measure Absorbance:

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

Measure the decrease in absorbance at 340 nm every 15 seconds for 5 minutes at 30°C.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

-

Normalize the rates of the inhibitor-treated wells to the rate of the solvent control well to determine the percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cryo-Electron Microscopy for Structural Analysis of Inhibitor-Bound Complex I

This protocol provides a generalized workflow for determining the high-resolution structure of NDH-1 in complex with an inhibitor.

A. Sample Preparation

-

Purification: Purify mitochondrial Complex I from a suitable source (e.g., bovine heart, mouse heart, or Yarrowia lipolytica) using established methods like ion-exchange and size-exclusion chromatography.

-

Inhibitor Incubation: Incubate the purified, concentrated Complex I (typically 3-5 mg/mL) with a 5- to 10-fold molar excess of the inhibitor for at least 30 minutes on ice to ensure saturation of the binding site.

-

Grid Preparation: Apply 3-4 µL of the Complex I-inhibitor sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

Vitrification: Immediately plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., a Vitrobot Mark IV). This process traps the complexes in a thin layer of amorphous ice.

B. Data Collection

-

Microscope Setup: Load the vitrified grid into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.

-

Automated Data Acquisition: Use automated data collection software (e.g., EPU or SerialEM) to acquire thousands of high-magnification images (micrographs) of the particle-containing regions of the grid as movie stacks.

C. Image Processing and 3D Reconstruction

-

Movie Correction: Correct for beam-induced motion and perform dose-weighting on the raw movie stacks.

-

CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.

-

Particle Picking: Automatically select individual Complex I particles from the micrographs.

-

2D Classification: Classify the picked particles into different 2D views to remove noise, aggregates, and damaged particles.

-

Ab Initio Reconstruction: Generate an initial 3D model from the cleaned 2D class averages.

-

3D Refinement: Iteratively refine the 3D structure against the particle images to achieve high resolution. This may involve 3D classification to sort out conformational heterogeneity.

-

Model Building and Analysis: Build an atomic model into the final high-resolution density map. The inhibitor density within the ubiquinone channel should be clearly visible, allowing for precise determination of its binding pose and interactions with specific amino acid residues.

Visualizations

Caption: Mechanism of competitive inhibition at the NDH-1 Q-site.

Caption: Experimental workflow for NDH-1 inhibitor analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Nordic Biosite [nordicbiosite.com]

The Role of NDH-1 in Mitochondrial Dysfunction Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is a cornerstone of cellular energy metabolism. This multi-subunit enzyme complex initiates the mitochondrial electron transport chain, coupling the oxidation of NADH to the translocation of protons across the inner mitochondrial membrane, thereby establishing the proton-motive force essential for ATP synthesis. Dysfunction of NDH-1 is a major contributor to a spectrum of severe and often debilitating mitochondrial diseases, including Leigh syndrome, Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), and Leber's Hereditary Optic Neuropathy (LHON). This technical guide provides a comprehensive overview of the structure and function of NDH-1, the molecular basis of its role in mitochondrial dysfunction diseases, and the downstream pathophysiological consequences, including impaired ATP production and increased reactive oxygen species (ROS) generation. Detailed experimental protocols for assessing NDH-1 function are provided, alongside a review of current and emerging therapeutic strategies targeting this critical enzyme complex.

Introduction: The Central Role of NDH-1 in Mitochondrial Function

NDH-1 is the largest and one of the most intricate enzyme complexes of the oxidative phosphorylation (OXPHOS) system. In mammals, it is composed of 45 subunits, with seven encoded by mitochondrial DNA (mtDNA) and the remainder by the nuclear genome. The complex has a characteristic L-shaped structure, with a peripheral arm that protrudes into the mitochondrial matrix and a membrane arm embedded in the inner mitochondrial membrane.

The primary function of NDH-1 is to catalyze the transfer of two electrons from NADH to ubiquinone (Coenzyme Q10), a lipid-soluble electron carrier. This electron transfer is coupled to the pumping of four protons from the mitochondrial matrix to the intermembrane space. This process is a fundamental contributor to the electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).

Dysfunction of NDH-1 can arise from mutations in either its mtDNA or nuclear DNA-encoded subunits, or in assembly factors required for its biogenesis. These defects can lead to a reduction in or complete loss of enzyme activity, resulting in a bioenergetic crisis within the cell. The consequences of NDH-1 deficiency are particularly pronounced in tissues with high energy demands, such as the brain, heart, and skeletal muscle, which explains the predominantly neurological and myopathic features of many mitochondrial diseases.

NDH-1 and Associated Mitochondrial Dysfunction Diseases

Defects in NDH-1 are the most frequently identified cause of mitochondrial disorders. The clinical presentation is highly heterogeneous, ranging from single-organ involvement to multi-systemic disease. The severity of the disease often correlates with the degree of NDH-1 deficiency and the tissue distribution of the underlying genetic mutation.

Leigh Syndrome

Leigh syndrome, or subacute necrotizing encephalomyelopathy, is a severe, progressive neurodegenerative disorder that typically presents in infancy or early childhood.[1] It is characterized by the development of focal, bilateral, and symmetric necrotic lesions in the brainstem, basal ganglia, and cerebellum. Complex I deficiency is the most common biochemical defect identified in patients with Leigh syndrome, accounting for a significant portion of cases.[2] Mutations in both mtDNA-encoded ND subunits (e.g., MT-ND1, MT-ND3, MT-ND5) and numerous nuclear genes encoding NDH-1 subunits (e.g., NDUFS1, NDUFV1) or assembly factors have been implicated.[3][4]

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS)

MELAS is a multisystem mitochondrial disorder characterized by a combination of neurological and myopathic symptoms. The hallmark of MELAS is the occurrence of stroke-like episodes, which are often associated with seizures, headaches, and cognitive decline. Lactic acidosis is a common metabolic finding. The most frequent mutation associated with MELAS is the m.3243A>G transition in the mitochondrial tRNALeu(UUR) gene (MT-TL1).[5] This mutation impairs the synthesis of mtDNA-encoded proteins, including the ND subunits of Complex I, leading to a severe Complex I deficiency.[5][6]

Leber's Hereditary Optic Neuropathy (LHON)

LHON is a maternally inherited mitochondrial disease that primarily affects the retinal ganglion cells, leading to acute or subacute bilateral vision loss, predominantly in young adult males.[7] Over 90% of LHON cases are caused by one of three primary point mutations in the mtDNA genes encoding NDH-1 subunits: m.11778G>A in MT-ND4, m.3460G>A in MT-ND1, and m.14484T>C in MT-ND6.[7] These mutations lead to a partial defect in Complex I activity, which is thought to increase the production of ROS and trigger apoptosis of retinal ganglion cells.[8]

Pathophysiological Consequences of NDH-1 Dysfunction

The impairment of NDH-1 activity has two major downstream consequences that contribute to the pathophysiology of mitochondrial diseases: decreased ATP synthesis and increased production of reactive oxygen species (ROS).

Impaired ATP Synthesis

A reduction in NDH-1 activity directly compromises the flow of electrons through the electron transport chain, leading to a diminished proton gradient across the inner mitochondrial membrane. This, in turn, reduces the driving force for ATP synthase, resulting in decreased ATP production. The cellular energy deficit is a primary driver of the clinical manifestations observed in high-energy demand tissues.

Increased Reactive Oxygen Species (ROS) Production

Dysfunctional NDH-1 is a major source of mitochondrial ROS. When the electron flow through Complex I is impeded, electrons can be prematurely transferred to molecular oxygen, generating superoxide anions (O₂⁻). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.

Quantitative Data on NDH-1 Dysfunction

The following tables summarize key quantitative data from studies on patient-derived cells and tissues, illustrating the impact of NDH-1 mutations on its function.

Table 1: NDH-1 (Complex I) Activity in Mitochondrial Dysfunction Diseases

| Disease | Mutation | Cell/Tissue Type | Complex I Activity (% of Control) | Reference |

| Leigh Syndrome | NDUFV1 (c.1162+4A>C, c.1138G>C) | Fibroblasts | ~30% | [3] |

| MT-ND3 (G10254A) | Muscle | Partial decrease | [4] | |

| NDUFS1 mutations | Muscle | Significant defect | [9] | |

| MELAS | m.3243A>G | Neuronal cybrids | Severe deficiency | [6] |

| LHON | m.11778G>A (MT-ND4) | Platelet submitochondrial particles | Reduced, rotenone resistant | [10] |

| m.3460G>A (MT-ND1) | Platelet submitochondrial particles | Reduced, rotenone resistant | [10] | |

| m.11778G>A (MT-ND4) | Muscle | Deficient | [8] |

Table 2: Enzyme Kinetics of NDH-1 in Mitochondrial Dysfunction Diseases

| Disease | Mutation | Parameter | Value | Reference |

| LHON | m.11778G>A (MT-ND4) | Km for ubiquinol-2 | Increased | [10] |

| MELAS | m.3243A>G | Km for NADH | Similar to control | [11][12] |

Table 3: ATP Synthesis and ROS Production in NDH-1 Dysfunction

| Disease | Mutation | Parameter | Observation | Reference |

| MELAS | m.3243A>G | ATP Synthesis | Decreased | [6] |

| MELAS | m.3243A>G | NADH/NAD+ Ratio | Reduced | [6] |

| Breast Cancer Cells | FRV-1 (inhibitor) | ATP-driven respiration | Reduced | [13] |

| Breast Cancer Cells | FRV-1 (inhibitor) | Superoxide levels | Increased | [13] |

Signaling Pathways in NDH-1 Dysfunction

Defects in NDH-1 activity trigger a cascade of downstream signaling events that contribute to cellular demise. These pathways are critical areas of research for identifying potential therapeutic targets.

Apoptosis and Calcium Homeostasis

Mitochondrial dysfunction is intricately linked to the intrinsic pathway of apoptosis. A sustained increase in intracellular calcium levels can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[14][15] This, in turn, activates the caspase cascade, culminating in programmed cell death. Dysfunctional NDH-1 can contribute to altered calcium homeostasis and sensitize cells to apoptotic stimuli.

Integrated Stress Response

Cellular stress resulting from mitochondrial dysfunction can activate the integrated stress response (ISR). This signaling network aims to restore cellular homeostasis by reducing global protein synthesis and promoting the translation of specific mRNAs involved in stress adaptation. Key players in the ISR include the transcription factor ATF4, which can be upregulated in response to mitochondrial dysfunction and orchestrates a transcriptional program to mitigate the damage.

Experimental Protocols for Assessing NDH-1 Function

A variety of experimental techniques are available to assess the function of NDH-1 and the overall health of mitochondria.

Mitochondrial Isolation

This protocol outlines a general procedure for isolating mitochondria from cultured cells.

Protocol Steps:

-

Cell Culture: Grow cells to the desired confluency.

-

Harvesting: Detach adherent cells using a cell scraper or trypsin. Collect suspension cells by centrifugation.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove culture medium.

-

Homogenization: Resuspend the cell pellet in a hypotonic isolation buffer and homogenize using a Dounce homogenizer or a similar device to disrupt the plasma membrane while leaving the mitochondrial membranes intact.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

-

Final Pellet: Discard the supernatant and gently resuspend the mitochondrial pellet in a suitable buffer for downstream assays.

NDH-1 (Complex I) Activity Assay

This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH.

Reagents:

-

Assay Buffer: Potassium phosphate buffer (pH 7.4)

-

NADH solution

-

Ubiquinone (Coenzyme Q1) solution

-

Rotenone solution (Complex I inhibitor)

-

Isolated mitochondria

Procedure:

-

Add isolated mitochondria to the assay buffer in a cuvette.

-

Add ubiquinone to the reaction mixture.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone.

-

Calculate the rotenone-sensitive NADH oxidation rate by subtracting the rate obtained in the presence of rotenone from the total rate.

ATP Production Assay

This bioluminescent assay quantifies the rate of ATP synthesis in isolated mitochondria.[16][17]

Reagents:

-

ATP measurement kit (containing luciferase and luciferin)

-

ADP solution

-

Respiratory substrates (e.g., pyruvate, malate)

-

Isolated mitochondria

Procedure:

-

Incubate isolated mitochondria with respiratory substrates.

-

Add ADP to initiate ATP synthesis.

-

At specific time points, take aliquots of the reaction and stop the reaction (e.g., by boiling).

-

Add the ATP measurement reagent (luciferase/luciferin) to the samples.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced.

Reactive Oxygen Species (ROS) Detection

Fluorescent probes are commonly used to detect intracellular ROS production.

Reagents:

-

Fluorescent ROS indicator (e.g., MitoSOX™ Red for mitochondrial superoxide, or H₂DCFDA for general ROS)

-

Cultured cells

Procedure:

-

Load the cultured cells with the fluorescent ROS probe by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with the experimental compound or condition of interest.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Therapeutic Strategies Targeting NDH-1

The central role of NDH-1 in mitochondrial diseases has made it an attractive target for therapeutic intervention. Strategies generally fall into two categories: those that aim to bypass the Complex I defect and those that aim to modulate its activity or mitigate its downstream consequences.

Electron Transfer Bypass

One approach is to use redox-active molecules that can accept electrons from NADH and donate them to a downstream component of the electron transport chain, effectively bypassing the deficient Complex I. Idebenone, a synthetic analogue of coenzyme Q10, is one such compound that has been investigated for the treatment of LHON.

NDH-1 Inhibitors and Modulators

While counterintuitive, partial inhibition of NDH-1 has been explored as a therapeutic strategy in certain contexts, such as cancer, where it can induce metabolic stress in tumor cells.[18][19] For mitochondrial diseases, the focus is more on developing modulators that can improve the function of the mutated enzyme or reduce its ROS production. Several small molecules are in preclinical and clinical development for this purpose.[9][20]

Gene Therapy

For NDH-1 deficiencies caused by nuclear gene mutations, gene replacement therapy holds promise. The goal is to deliver a functional copy of the mutated gene to the affected cells. For mtDNA mutations, the development of gene therapies is more challenging due to the difficulty of targeting the mitochondrial genome.

Conclusion and Future Directions

NDH-1 is a critical enzyme whose dysfunction underlies a significant number of debilitating mitochondrial diseases. Research over the past few decades has greatly advanced our understanding of the structure, function, and regulation of this complex, as well as the molecular mechanisms by which its defects lead to disease. The development of sophisticated cellular and animal models of NDH-1 deficiency has been instrumental in this progress.

For drug development professionals, a deep understanding of the intricacies of NDH-1 function and dysfunction is paramount for the rational design of novel therapeutics. Future research will likely focus on:

-

High-throughput screening of compound libraries to identify novel NDH-1 modulators.

-

Structure-based drug design to develop highly specific inhibitors or activators of NDH-1.

-

Advanced gene editing technologies , such as CRISPR-Cas9, to correct pathogenic mutations in both the nuclear and mitochondrial genomes.

-

Personalized medicine approaches that tailor treatments based on the specific genetic and biochemical profile of an individual's disease.

By continuing to unravel the complexities of NDH-1, the scientific and medical communities can pave the way for the development of effective treatments for patients suffering from these devastating mitochondrial disorders.

References

- 1. Leigh Syndrome: A Comprehensive Review of the Disease and Present and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and genetic analysis of Leigh syndrome patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leigh Syndrome Caused by Compound Heterozygous Variants c.1162A_C and c.1138G_C in the NDUFV1 Gene: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leigh disease presenting in utero due to a novel missense mutation in the mitochondrial DNA-ND3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The addition of ketone bodies alleviates mitochondrial dysfunction by restoring complex I assembly in a MELAS cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leber Hereditary Optic Neuropathy (LHON) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Leber's hereditary optic neuropathy and complex I deficiency in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in mitochondrial complex I activity and coenzyme Q binding site in Leber's hereditary optic neuropathy (LHON) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic interventions against complex I deficiency in MELAS syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium signalling and the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances of mitochondrial complex I inhibitors for cancer therapy: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of NDH-1: A Deep Dive into Foundational Research for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial respiratory chain. It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This activity is fundamental to establishing the proton-motive force that drives ATP synthesis. Due to its critical role in cellular metabolism, the NDH-1 complex has emerged as a significant target for the development of therapeutics for a range of conditions, including cancer, metabolic disorders, and neurodegenerative diseases. This guide provides a comprehensive overview of the foundational research on NDH-1 inhibition, focusing on key inhibitors, experimental protocols for their characterization, and the downstream cellular signaling pathways affected.

Quantitative Analysis of NDH-1 Inhibitors

The potency of NDH-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% under specific experimental conditions. The Ki value, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity. The relationship between these two values is described by the Cheng-Prusoff equation, which is essential for comparing the potency of different inhibitors.[1][2][3]

Below is a summary of reported IC50 and Ki values for well-characterized NDH-1 inhibitors. It is important to note that these values can vary depending on the experimental setup, such as the source of the mitochondria and the specific assay conditions.

| Inhibitor | Organism/Tissue Source | IC50 | Ki | References |

| Rotenone | Rat Brain Mitochondria | 0.28-0.36 nmol/mg protein | [4] | |

| Piericidin A | Bovine Heart Mitochondria | Low nanomolar range | [5] | |

| Pyridaben | Rat Brain Mitochondria | 0.28-0.36 nmol/mg protein | [4] | |

| Myxothiazol | Rat Skeletal Muscle Mitochondria | [6] | ||

| Stigmatellin | [7] | |||

| Zinc (Zn2+) | Bovine Heart Mitochondria | ~50 µM | [8] |

Key Experimental Protocols

Accurate and reproducible experimental protocols are crucial for studying NDH-1 inhibition. This section details the methodologies for isolating functional NDH-1, measuring its activity, and assessing the production of reactive oxygen species (ROS), a key consequence of NDH-1 inhibition.

Isolation of Functional NDH-1 Complex from Bovine Heart Mitochondria

A common source for studying mammalian NDH-1 is bovine heart mitochondria due to their abundance.

Materials:

-

Fresh bovine heart

-

Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Homogenizer

-

Centrifuge

-

Detergents (e.g., n-dodecyl-β-D-maltoside (DDM))

-

Sucrose gradient solutions

Protocol:

-

Mince fresh bovine heart tissue and homogenize in ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer.

-

Solubilize the mitochondrial membranes with a suitable detergent, such as DDM, to extract the respiratory complexes.

-

Separate the NDH-1 complex from other respiratory complexes using sucrose density gradient centrifugation.

-

Collect the fractions containing the purified and active NDH-1 complex.[9][10][11]

Measurement of NDH-1 Activity

The activity of the NDH-1 complex is typically measured by monitoring the oxidation of NADH.

Materials:

-

Purified NDH-1 complex or isolated mitochondria

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mg/mL asolectin)

-

NADH

-

Decylubiquinone (a ubiquinone analog)

-

Spectrophotometer

Protocol:

-

Add the purified NDH-1 complex or isolated mitochondria to the assay buffer in a cuvette.

-

Add decylubiquinone to the mixture.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[8][12][13][14][15]

-

To determine the specific activity of NDH-1, perform a parallel assay in the presence of a known NDH-1 inhibitor, such as rotenone, and subtract the inhibited rate from the total rate.

Assay for Superoxide Production by the NDH-1 Complex

Inhibition of the NDH-1 complex can lead to the increased production of superoxide, a reactive oxygen species.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 120 mM KCl, 3 mM HEPES, 1 mM EGTA, 0.3% BSA, pH 7.2)

-

Substrates for reverse electron transport (e.g., succinate)

-

Dihydroethidium (DHE) or Amplex Red

-

Fluorometer or HPLC system

Protocol for DHE-based HPLC detection:

-

Incubate isolated mitochondria in the assay buffer.

-

Add the NDH-1 inhibitor of interest.

-

Add DHE, which is oxidized by superoxide to the fluorescent product 2-hydroxyethidium (2-OH-E+).

-

Stop the reaction and extract the fluorescent products.

-

Separate and quantify 2-OH-E+ using HPLC with fluorescence detection. This method is highly specific for superoxide.[16]

Protocol for Amplex Red-based fluorometric detection:

-

Incubate isolated mitochondria in the assay buffer containing horseradish peroxidase (HRP) and Amplex Red.

-

Add the NDH-1 inhibitor and substrates.

-

Superoxide is dismutated to hydrogen peroxide (H2O2), which reacts with Amplex Red in the presence of HRP to produce the fluorescent product resorufin.

-

Monitor the increase in fluorescence over time using a fluorometer.[17][18][19][20]

Signaling Pathways and Logical Relationships

The inhibition of the NDH-1 complex has profound effects on cellular signaling, primarily through the generation of reactive oxygen species and alterations in the cellular energy status.

NDH-1 Inhibition and ROS-Mediated Signaling

Inhibition of the electron flow through NDH-1 leads to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide. This increase in ROS can trigger a cascade of cellular responses.

Caption: NDH-1 inhibition leads to ROS production, activating cellular stress responses and potentially apoptosis.

Experimental Workflow for Characterizing NDH-1 Inhibitors

A logical workflow is essential for the systematic evaluation of potential NDH-1 inhibitors. This involves a series of in vitro and cell-based assays.

Caption: A typical workflow for the identification and characterization of novel NDH-1 inhibitors.

Logical Relationship between IC50 and Ki

The IC50 and Ki values are related but distinct measures of inhibitor potency. The Cheng-Prusoff equation illustrates their relationship, highlighting the influence of substrate concentration on the IC50 value for competitive inhibitors.

Caption: The relationship between IC50 and Ki as described by the Cheng-Prusoff equation.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. courses.edx.org [courses.edx.org]

- 4. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterisation of subcomplexes of the mitochondrial NADH:ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 15. unibiotech.in [unibiotech.in]

- 16. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 17. Detection of superoxide anion and hydrogen peroxide production by cellular NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Superoxide production by NADH:ubiquinone oxidoreductase (complex I) depends on the pH gradient across the mitochondrial inner membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Therapeutic Potential of NDH-1 Inhibition: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical exploration of the therapeutic potential of inhibiting NADH:ubiquinone oxidoreductase (NDH-1), also known as Complex I of the mitochondrial electron transport chain. Due to the absence of a publicly documented therapeutic agent specifically named "NDH-1 inhibitor-1," this guide will focus on the broader principles of NDH-1 inhibition as a therapeutic strategy. It will cover the enzyme's function, the rationale for its inhibition in various disease contexts, and examples of known inhibitors. This paper will also outline the types of experimental data and protocols that are crucial for the preclinical and clinical development of any novel NDH-1 inhibitor.

Introduction to NADH Dehydrogenase (NDH-1)

NADH:ubiquinone oxidoreductase, or Complex I, is a large, multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a critical role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone. This process is a key step in the electron transport chain, contributing to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP.

Given its central role in cellular energy production, the modulation of NDH-1 activity presents a promising, albeit challenging, therapeutic avenue for a variety of diseases, including cancer and metabolic disorders.

The Rationale for NDH-1 Inhibition in Therapeutics

The therapeutic hypothesis for targeting NDH-1 is context-dependent. In oncology, for instance, many cancer cells exhibit altered metabolic pathways and an increased reliance on oxidative phosphorylation (OXPHOS). Inhibition of NDH-1 can disrupt the metabolic flexibility of these cancer cells, potentially leading to apoptosis.[1]

Conversely, in certain pathogenic microorganisms, such as Mycobacterium tuberculosis, a related enzyme, Type-II NADH dehydrogenase (NDH-2), is essential for survival.[2][3] The absence of a human homolog for NDH-2 makes it an attractive target for the development of novel anti-infective agents.[2][3]

Known Inhibitors of NDH-1 and Related Enzymes

While a specific agent designated "this compound" is not described in the available scientific literature, several molecules are known to inhibit NDH-1 or the related NDH-2.

-

IACS-010759: A potent and selective small-molecule inhibitor of Complex I that has been investigated in phase I clinical trials for acute myeloid leukemia and advanced solid tumors.[4]

-

Metformin: A widely used anti-diabetic drug that exerts some of its effects through mild inhibition of mitochondrial Complex I.[5][6]

-

Rotenone: A naturally occurring compound that is a potent inhibitor of Complex I and is often used as a research tool to study mitochondrial dysfunction.[1]

-

Phenothiazines and Quinolones: These classes of compounds have been investigated as inhibitors of NDH-2 in pathogens like Mycobacterium tuberculosis.[2][3][7][8]

Quantitative Data Summary

A comprehensive analysis of a specific NDH-1 inhibitor would require quantitative data on its potency, selectivity, pharmacokinetics, and efficacy. The following table exemplifies the type of data that would be essential for evaluating a novel therapeutic candidate.

| Parameter | Example Data Point | Significance |

| IC50 (NDH-1) | e.g., <10 nM | Measures the in vitro potency of the inhibitor against its target. |

| Selectivity | e.g., >100-fold vs. other ETC complexes | Indicates the specificity of the inhibitor for NDH-1, which can predict off-target effects. |

| Cellular ATP Reduction | e.g., 50% reduction at 100 nM | Confirms the on-target effect of the inhibitor in a cellular context. |

| In Vivo Efficacy (Xenograft Model) | e.g., 60% tumor growth inhibition at 10 mg/kg | Demonstrates the potential anti-cancer activity of the inhibitor in a preclinical model. |

| Maximum Tolerated Dose (MTD) | e.g., 20 mg/kg in mice | Provides an initial indication of the inhibitor's therapeutic window. |

| Oral Bioavailability | e.g., 40% | A key pharmacokinetic parameter that influences the route of administration. |

Note: The data in this table are illustrative and not based on a specific "this compound".

Key Experimental Protocols in the Evaluation of NDH-1 Inhibitors

The development of a novel NDH-1 inhibitor would necessitate a suite of standardized experimental protocols to characterize its mechanism of action and therapeutic potential.

Biochemical Assay for NDH-1 Activity

This assay directly measures the enzymatic activity of isolated NDH-1.

Objective: To determine the in vitro potency (e.g., IC50) of a test compound against NDH-1.

Principle: The assay monitors the NADH-dependent reduction of a substrate, such as ubiquinone or a synthetic analogue, by purified mitochondrial Complex I. The rate of substrate reduction is measured spectrophotometrically.

Generalized Protocol:

-

Isolate mitochondria from a relevant tissue source (e.g., bovine heart).

-

Purify Complex I from the mitochondrial preparation.

-

In a multi-well plate, combine the purified enzyme with a reaction buffer containing NADH and the electron acceptor.

-

Add varying concentrations of the test inhibitor.

-

Initiate the reaction and monitor the change in absorbance at a specific wavelength over time.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cellular Respiration Assay

This experiment assesses the impact of the inhibitor on mitochondrial respiration in live cells.

Objective: To measure the effect of the inhibitor on the oxygen consumption rate (OCR) of cultured cells.

Principle: An extracellular flux analyzer is used to measure the rate at which cells consume oxygen in real-time. Inhibition of NDH-1 will lead to a decrease in OCR.

Generalized Protocol:

-

Plate cells in a specialized microplate.

-

Treat the cells with different concentrations of the NDH-1 inhibitor.

-

Place the microplate in the extracellular flux analyzer.

-

Measure the basal OCR.

-

Inject a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial function.

-

Analyze the data to determine the effect of the inhibitor on basal and maximal respiration.

In Vivo Efficacy Study in a Xenograft Model

This preclinical study evaluates the anti-tumor activity of the inhibitor in a living organism.

Objective: To assess the ability of the NDH-1 inhibitor to suppress tumor growth in an animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Generalized Protocol:

-

Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

-

Allow the tumors to grow to a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer the NDH-1 inhibitor (e.g., orally or intraperitoneally) to the treatment group according to a defined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Signaling Pathways and Mechanistic Diagrams

The inhibition of NDH-1 can have profound effects on cellular signaling. A decrease in ATP production and an alteration in the NAD+/NADH ratio can impact numerous downstream pathways.

Below are conceptual diagrams illustrating the central role of NDH-1 and the anticipated consequences of its inhibition.

References

- 1. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]

- 2. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Impact of NDH-1 Inhibition on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NADH:ubiquinone oxidoreductase (Complex I or NDH-1) inhibitors on cellular metabolism. While referencing a specific compound designated "NDH-1 inhibitor-1," this document contextualizes its effects within the broader, well-documented landscape of NDH-1 inhibition, a critical mechanism in both physiological and pathological research.

Introduction to NDH-1 and Its Inhibition

NADH:ubiquinone oxidoreductase, commonly known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH produced during glycolysis and the tricarboxylic acid (TCA) cycle, transferring electrons to ubiquinone, and pumping protons across the inner mitochondrial membrane. This process is fundamental to establishing the proton-motive force required for ATP synthesis via oxidative phosphorylation (OXPHOS).

Inhibition of NDH-1 disrupts this critical bioenergetic process, leading to profound shifts in cellular metabolism. NDH-1 inhibitors are a diverse class of molecules, ranging from naturally occurring compounds like rotenone and piericidin A to synthetic molecules developed for research or therapeutic purposes. "this compound" (also referred to as compound 27) is one such potent inhibitor. Understanding the downstream consequences of blocking this complex is crucial for research in metabolic diseases, neurodegeneration, and oncology.

Core Mechanism of NDH-1 Inhibition

NDH-1 inhibitors typically function by blocking the electron transfer from the terminal iron-sulfur cluster (N2) to the ubiquinone (Coenzyme Q) binding site within the complex.[1] This blockade halts the flow of electrons down the ETC, leading to several immediate consequences:

-

Cessation of Proton Pumping: The translocation of protons from the mitochondrial matrix to the intermembrane space by NDH-1 is stopped.

-

Reduction of the ETC: The electron carriers upstream of the block (NADH) accumulate in their reduced state, while downstream carriers (Complexes III and IV) remain oxidized.

-

Increased NADH/NAD+ Ratio: The inability to oxidize NADH leads to a significant increase in the mitochondrial NADH/NAD+ ratio.

-

Generation of Reactive Oxygen Species (ROS): The backup of electrons at Complex I can lead to their transfer to molecular oxygen, generating superoxide radicals and other ROS.[2][3][4]

Caption: The Electron Transport Chain with the site of NDH-1 inhibition.

Impact on Cellular Metabolism

The primary inhibition of NDH-1 triggers a cascade of metabolic reprogramming events as the cell attempts to compensate for the loss of efficient ATP production.

With NDH-1 blocked, OXPHOS is severely curtailed, leading to a sharp decrease in mitochondrial ATP synthesis. To survive, most cells shift their energy production towards anaerobic glycolysis, a phenomenon reminiscent of the Warburg effect seen in cancer cells.[5] This metabolic switch is characterized by:

-

Increased Glucose Uptake: Cells upregulate glucose transporters to import more fuel.

-